3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-{6-phenyl-2-azaspiro[33]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound featuring a spirocyclic structure This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities The presence of the azaspiro[3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the azaspiro[3.3]heptane core through a [2+2] cycloaddition reaction. This reaction can be catalyzed by visible light-mediated energy transfer, utilizing triplet excited states of intermediates
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cycloaddition step and employing high-yielding purification techniques to isolate the desired product. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an anesthetic or analgesic agent.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The azaspiro[3.3]heptane moiety can interact with various receptors or enzymes, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
1-azaspiro[3.3]heptane: A bioisostere of piperidine, used in drug design for its structural similarity to piperidine.
2-azaspiro[3.3]heptane: Another spirocyclic compound with applications in medicinal chemistry.
Uniqueness
3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the combination of the azaspiro[3.3]heptane core and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O/c19-18(20,21)12-22-7-6-15(16(22)24)23-10-17(11-23)8-14(9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNARQWQWKFXUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N2CC3(C2)CC(C3)C4=CC=CC=C4)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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